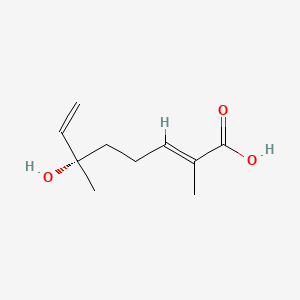
4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline is a chemical compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a fused benzene and pyridazine ring This particular compound is characterized by the presence of a 4-chlorobenzylthio group and two methoxy groups attached to the cinnoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline typically involves multiple steps, starting with the preparation of the cinnoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the 4-chlorobenzylthio group can be achieved through nucleophilic substitution reactions, where a suitable thiol reacts with a chlorinated precursor. The methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the cinnoline ring or the chlorobenzylthio group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced cinnoline derivatives, dechlorinated products.
Substitution: Amino or thiol-substituted cinnoline derivatives.
Applications De Recherche Scientifique
4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
4-((4-Chlorobenzyl)thio)-6,7-dimethoxycinnoline can be compared with other similar compounds, such as:
4-Chlorobenzyl chloride: A precursor used in the synthesis of various chlorobenzyl derivatives.
1,3,4-Thiadiazoles: Compounds with a similar sulfur-containing heterocyclic structure, known for their antimicrobial and anticancer activities.
Oxadiazoles: Heterocyclic compounds with similar applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
5387-86-0 |
|---|---|
Formule moléculaire |
C17H15ClN2O2S |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylsulfanyl]-6,7-dimethoxycinnoline |
InChI |
InChI=1S/C17H15ClN2O2S/c1-21-15-7-13-14(8-16(15)22-2)20-19-9-17(13)23-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3 |
Clé InChI |
ZJUYBBVBNRLVHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CN=N2)SCC3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





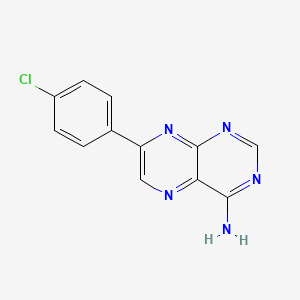

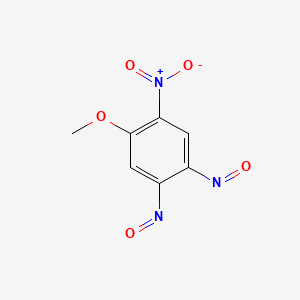
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
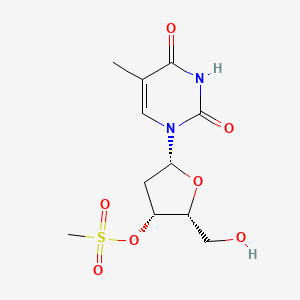
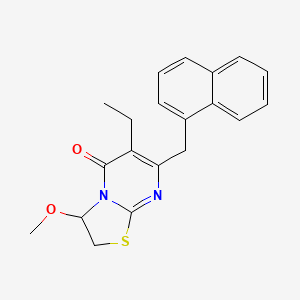
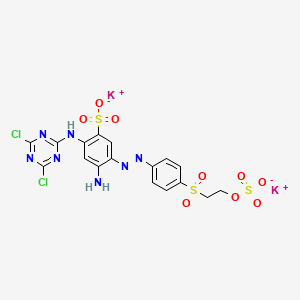
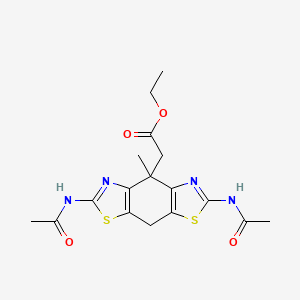
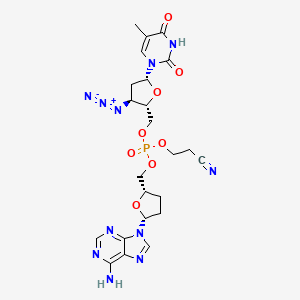
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
